molecular formula C19H18N4O2S B11568566 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B11568566
M. Wt: 366.4 g/mol
InChI Key: DFUHPBKZGIUTMI-UHFFFAOYSA-N
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Description

2-{[4-ETHYL-5-(FURAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of furan, triazole, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ETHYL-5-(FURAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole moiety . The furan and triazole components can be introduced through various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ETHYL-5-(FURAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro form.

    Substitution: Electrophilic substitution reactions can occur on the indole and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[4-ETHYL-5-(FURAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-ETHYL-5-(FURAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-ETHYL-5-(FURAN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE is unique due to its combination of three distinct heterocyclic moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C19H18N4O2S/c1-3-23-18(16-9-6-10-25-16)21-22-19(23)26-11-15(24)17-12(2)20-14-8-5-4-7-13(14)17/h4-10,20H,3,11H2,1-2H3

InChI Key

DFUHPBKZGIUTMI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=C(NC3=CC=CC=C32)C)C4=CC=CO4

Origin of Product

United States

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